![molecular formula C26H25N5O4 B2432229 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1207027-22-2](/img/no-structure.png)
2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C26H25N5O4 and its molecular weight is 471.517. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Synthesis Techniques
Research on NH-pyrazoles, including compounds with structures similar to the specified chemical, has provided insights into their annular tautomerism, showcasing the importance of hydrogen bonds and tautomer presence in different states (Cornago et al., 2009)[https://consensus.app/papers/tautomerism-curcuminoid-nhpyrazoles-cornago/05599c6543805dceb8285d8b87d04f8f/?utm_source=chatgpt]. The synthesis and characterization of pyrazole and oxadiazole derivatives reveal the methodologies used to create these compounds, exploring their structural diversities and chemical properties (Rai et al., 2009)[https://consensus.app/papers/synthesis-characterization-activity-rai/e2a017413eb7594ea899332da1ed2804/?utm_source=chatgpt].
Biological Activities and Applications
- Antibacterial Activity : Synthesized pyrazole and oxadiazole derivatives have shown significant antibacterial properties, indicating potential applications in developing new antimicrobial agents (Rai et al., 2009)[https://consensus.app/papers/synthesis-characterization-activity-rai/e2a017413eb7594ea899332da1ed2804/?utm_source=chatgpt].
- Pharmacological Potential : The computational and pharmacological evaluation of novel oxadiazole and pyrazole derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions has been studied, showing that these compounds possess diverse biological activities (Faheem, 2018)[https://consensus.app/papers/computational-pharmacological-evaluation-heterocyclic-faheem/10f38a1e641255a98a5137aaf8916f22/?utm_source=chatgpt].
- Antioxidant Activity : New piperazine derivatives containing the oxadiazole ring have been screened for their antioxidant activity, with some compounds showing potent radical scavenging properties, suggesting their use as antioxidants (Mallesha et al., 2014)[https://consensus.app/papers/vitro-antioxidant-activity-154methoxyphenyl-mallesha/4be01444aebe51b0b8913d8051b01249/?utm_source=chatgpt].
Chemical Properties and Reactions
The synthesis processes, chemical reactions, and the structural analysis of pyrazole and oxadiazole derivatives have been explored, demonstrating their complex chemical behavior and the influence of substituents on their properties and reactivity (Wang et al., 2013)[https://consensus.app/papers/preparation-structures-1hpyrazole-derivatives-wang/dc33a1ea89035e8093534247326ded07/?utm_source=chatgpt].
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one' involves the synthesis of the pyrazolo[1,5-a]pyrazin-4(5H)-one ring system, followed by the introduction of the 2-(4-butoxyphenyl) and 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl substituents.", "Starting Materials": [ "4-butoxyaniline", "2-bromoacetophenone", "hydrazine hydrate", "2-methoxybenzoyl chloride", "sodium azide", "ethyl acetoacetate", "4-chloro-3-nitropyrazole", "sodium methoxide", "methyl iodide", "sodium hydride", "4-bromo-2-nitrophenol", "potassium carbonate", "acetic anhydride", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Synthesis of 4-butoxyacetanilide by acetylation of 4-butoxyaniline with acetic anhydride and triethylamine in the presence of sodium bicarbonate", "Synthesis of 2-(4-butoxyphenyl)-4-butoxyacetophenone by reaction of 4-butoxyacetanilide with 2-bromoacetophenone in the presence of potassium carbonate", "Synthesis of 4-amino-2-(4-butoxyphenyl)-5,6-dihydropyrazolo[1,5-a]pyrazin-7(8H)-one by reaction of 2-(4-butoxyphenyl)-4-butoxyacetophenone with hydrazine hydrate in ethanol", "Synthesis of 4-chloro-3-nitropyrazole by reaction of 4-chloro-2-nitrophenol with sodium azide in the presence of sodium methoxide", "Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamine by reaction of 2-methoxybenzoyl chloride with hydrazine hydrate in ethanol", "Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl acetate by reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamine with acetic anhydride in the presence of triethylamine", "Synthesis of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide by reaction of 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl acetate with methyl iodide in the presence of sodium hydride", "Synthesis of 2-(4-butoxyphenyl)-5-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamino)-4,6-dinitropyrazine by reaction of 4-amino-2-(4-butoxyphenyl)-5,6-dihydropyrazolo[1,5-a]pyrazin-7(8H)-one with 3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl iodide in the presence of sodium hydride", "Synthesis of 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one by reduction of 2-(4-butoxyphenyl)-5-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methylamino)-4,6-dinitropyrazine with sodium dithionite in the presence of sodium hydroxide and acetic acid" ] } | |
CAS RN |
1207027-22-2 |
Molecular Formula |
C26H25N5O4 |
Molecular Weight |
471.517 |
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
MEKFKXBKSXJNLZ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



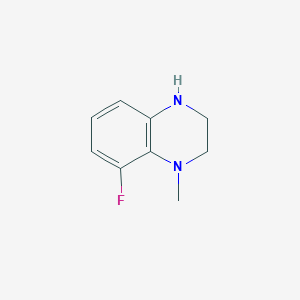

![1-(3-Hydroxypropylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2432151.png)
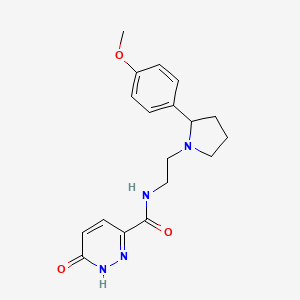
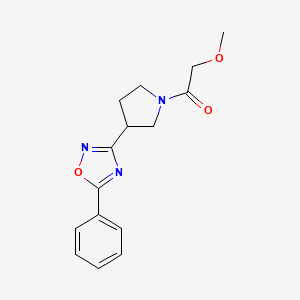
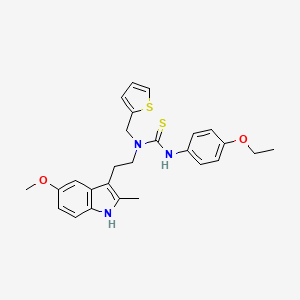
![3',4'-dichloro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2432159.png)
![5-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2432161.png)

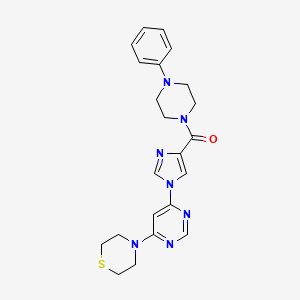
![7-(morpholine-4-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2432166.png)


![ethyl 3-carbamoyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2432169.png)